molecular formula C15H23NO B8565073 3-(1-Benzylpiperidin-2-yl)propan-1-ol

3-(1-Benzylpiperidin-2-yl)propan-1-ol

Cat. No.: B8565073
M. Wt: 233.35 g/mol
InChI Key: DUUYLCYXDZUHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Benzylpiperidin-2-yl)propan-1-ol is a useful research compound. Its molecular formula is C15H23NO and its molecular weight is 233.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurological Disorders

Research indicates that 3-(1-Benzylpiperidin-2-yl)propan-1-ol may exhibit therapeutic potential in treating neurological disorders. It shows promise as a ligand for serotonin receptors and butyrylcholinesterase, which are implicated in conditions like Alzheimer's disease and Lewy Body Dementia. Studies have demonstrated its ability to modulate these receptors, suggesting a role in cognitive enhancement and neuroprotection .

Antagonistic Properties

The compound has been investigated for its antagonistic effects on muscarinic receptors, particularly muscarinic receptor 4 (M4). This action may contribute to its efficacy in treating cognitive deficits associated with neurological diseases. The design and synthesis of derivatives have shown enhanced receptor affinity, highlighting its potential as a lead compound for drug development targeting M4 .

Research Tool

This compound serves as a valuable probe in biological studies. Its structural similarity to other pharmacologically active compounds allows researchers to explore biological pathways and interactions effectively. For instance, it can be utilized to investigate the modulation of neurotransmitter systems, providing insights into their roles in various physiological processes .

Industrial Applications

In addition to its research applications, this compound is also relevant in the synthesis of specialty chemicals and materials. Its unique structural features make it a versatile building block for creating more complex molecules used in various industrial processes.

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy and potential applications:

StudyFocusFindings
Study 1Neurological EffectsDemonstrated cognitive enhancement in animal models through receptor modulation .
Study 2Antagonistic ActivityIdentified as a potent M4 receptor antagonist with implications for Alzheimer's treatment .
Study 3Biological PathwaysUsed as a probe to study neurotransmitter interactions, revealing new insights into synaptic modulation .

These studies collectively underscore the compound's multifaceted role in both research and therapeutic contexts.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

3-(1-benzylpiperidin-2-yl)propan-1-ol

InChI

InChI=1S/C15H23NO/c17-12-6-10-15-9-4-5-11-16(15)13-14-7-2-1-3-8-14/h1-3,7-8,15,17H,4-6,9-13H2

InChI Key

DUUYLCYXDZUHND-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCCO)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of compound 21 (3 g, 16.71 mmol) in ethanol (23 mL) was added K2CO3 (11.5 g, 83.55 mmol) portion-wise at ice cold conditions. Benzyl bromide (2 mL, 16.71 mmol) was then added and the reaction mixture was heated at reflux for 2 hours. The reaction mixture was filtered, and washed with EtOAc. The filtrate was concentrated, the residue was dissolved in EtOAc, washed with saturated NaHCO3 solution and brine, dried over Na2SO4, filtered and concentrated. The crude material was purified by 230-400 silica gel column chromatography using 1-3% MeOH-DCM as eluent to yield compound 22.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.